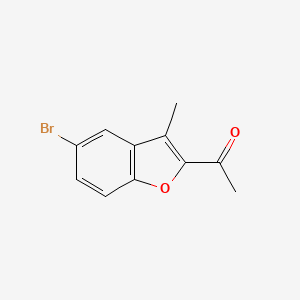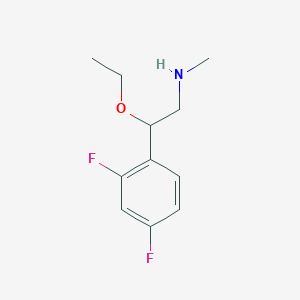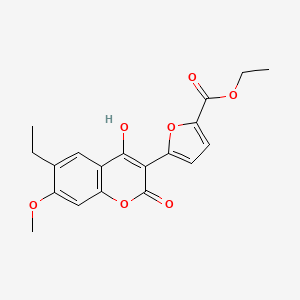
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- is a chemical compound that features both piperazine and piperidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- typically involves the reaction of piperazine and piperidine derivatives with ethanone. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction. The process may also require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)-
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- Benzenamine, 3-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]
Uniqueness
Ethanone, 1-(1-piperazinyl)-2-(1-piperidinyl)- is unique due to its dual piperazine and piperidine functional groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds.
Eigenschaften
CAS-Nummer |
926212-15-9 |
|---|---|
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-piperazin-1-yl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C11H21N3O/c15-11(14-8-4-12-5-9-14)10-13-6-2-1-3-7-13/h12H,1-10H2 |
InChI-Schlüssel |
KYTKTQOKXDCSJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)







![6-Chloro-3-{[4-(4-chlorophenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B15095956.png)

![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)

![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
